molecular formula C6H4F11NO3 B1524394 Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate CAS No. 62037-80-3

Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate

Cat. No. B1524394
CAS RN: 62037-80-3
M. Wt: 347.08 g/mol
InChI Key: RJWVKMAIYPNUSL-UHFFFAOYSA-N
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Description

Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, also known as FRD-902, is a component of the GenX technology platform used as a polymerization processing aid in the manufacture of some types of fluoropolymers . It is an unregulated, persistent contaminant that has been found in both the Cape Fear River and in Wilmington NC drinking water .


Synthesis Analysis

The production process involves 2 molecules of Hexafluoropropylene oxide (HFPO) to produce Hexafluoropropylene oxide dimer acid fluoride (FRD-903). The ammonium salt of FRD-903 is FRD-902 (ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate), which is the specific chemical that Chemours has trademarked as part of the GenX process .


Molecular Structure Analysis

The molecular structure of Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is based on structures generated from information available in ECHA’s databases .


Physical And Chemical Properties Analysis

Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is a white/colorless solid with a sublimation point of 130–140 °C, a decomposition point of 150–160 °C, a density of approximately 1.7 g/cm^3 at 20 °C, and a very low vapor pressure of approximately 0.01 Pa at 20 °C .

Scientific Research Applications

Comprehensive Analysis of Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate Applications

Evaluation of chronic toxicity and carcinogenicity - NC State University Evaluation of chronic toxicity and carcinogenicity - Europe PMC Health & Environmental Research Online (HERO) Evaluation of the Immunomodulatory Effects - Oxford Academic FRD-903 - Wikipedia Brief Profile - ECHA

Safety and Hazards

Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is harmful if swallowed, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure . Concerns exist about the potential health effects of GenX exposure because it is not removed using traditional water treatment methods and little is known about the toxicity of it or other associated per/polyfluoroalkyl substances (PFAS) .

Mechanism of Action

properties

IUPAC Name

azanium;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF11O3.H3N/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15;/h(H,18,19);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWVKMAIYPNUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40108559
Record name Ammonium perfluoro-2-methyl-3-oxahexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40108559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Vapor Pressure

-1.49 ± 0.01 [log Psd at 298.15 K (Pa)]
Record name GenX
Source Suuberg Lab, School of Engineering, Brown University
URL https://doi.org/10.1021/acs.jced.9b00922
Description The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety.

CAS RN

62037-80-3
Record name Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-, ammonium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62037-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GenX
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062037803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ammonium perfluoro-2-methyl-3-oxahexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40108559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.803
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate
Reactant of Route 2
Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate
Reactant of Route 3
Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate

Q & A

Q1: How does GenX impact efflux transporter activity at the blood-brain barrier?

A1: Research indicates that GenX inhibits both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) activity at the blood-brain barrier. [] This inhibition occurs at relatively low concentrations of GenX and can be rapid and in the case of BCRP, irreversible. [] This effect has implications for the brain's protection against toxic substances, as P-gp and BCRP play crucial roles in preventing their entry. []

Q2: Is there evidence of GenX affecting the expression levels of efflux transporters?

A2: Yes, studies have shown that GenX exposure can decrease the expression of P-gp in capillary membrane proteins. [] This finding was observed in both male and female rats after a three-hour exposure to 100 nM of GenX. [] This reduction in P-gp expression further underscores the potential for GenX to compromise the blood-brain barrier's protective function.

Q3: Does GenX exhibit any carcinogenic potential?

A3: While GenX has been shown to activate PPARα in rodents, which is associated with hepatocarcinogenesis in this species, [, ] human relevance is considered low. The available evidence suggests that GenX primarily exerts PPARα-mediated effects on lipid metabolism in humans, contrasting with the broader range of responses observed in rodents. [] This distinction makes it unlikely that GenX exposure would lead to similar carcinogenic effects in humans.

Q4: How does the toxicity profile of GenX compare to longer-chain PFAS compounds?

A4: GenX, a shorter-chain PFAS compound, exhibits a more favorable toxicity profile than its longer-chain counterparts. [] Unlike longer-chain PFAS, known for their persistence and long half-lives, GenX demonstrates faster clearance from the body. [] This difference in pharmacokinetics suggests a potentially lower risk of bioaccumulation and associated toxicities with GenX exposure.

Q5: What is the basis for the derived oral reference dose (RfD) for GenX?

A5: The development of a non-cancer RfD for GenX utilized data from repeated dose toxicity studies, primarily focusing on liver lesions observed in a two-year bioassay in rats. [] Both traditional frequentist and Bayesian benchmark dose models were employed to determine relevant points of departure, resulting in an RfD range of 0.01-0.02 mg/kg/day. [] This range offers valuable guidance for setting health-protective drinking water guideline values for GenX.

Q6: Are there any computational studies investigating the interactions of GenX with proteins?

A6: Yes, computational studies employing docking and molecular dynamics simulations have been conducted to explore the binding interactions of GenX with human serum albumin (HSA). [] These studies have identified four potential binding sites on HSA for GenX, providing valuable insights into its distribution and potential interactions within the body. []

Q7: What are the primary routes of human exposure to GenX?

A7: Human exposure to GenX primarily occurs through contaminated drinking water and inhalation of contaminated air. [] As GenX is used in the production of certain fluoropolymers, its release into the environment can lead to the contamination of water sources and air, posing potential health risks to exposed populations. [, ]

Q8: What research tools and resources are available for further investigation of GenX?

A8: Researchers have access to various tools and resources for further investigation of GenX. These include:

  • In vitro models: Primary hepatocytes from various species (mouse, rat, human) have been used to study GenX's effects on gene expression and identify potential mechanisms of action. [, ]
  • In vivo models: Rodent models, particularly mice and rats, have been utilized in toxicology studies to assess the effects of GenX exposure on various organs, with a focus on the liver. [, , , ]
  • Transcriptomic analysis: Whole-genome transcriptomic data analysis has been instrumental in elucidating the molecular pathways affected by GenX exposure, primarily highlighting PPARα signaling. [, , , ]
  • Computational modeling: Docking and molecular dynamics simulations have provided insights into the interactions of GenX with proteins like HSA, enhancing our understanding of its pharmacokinetic properties. []
  • Analytical techniques: Advanced analytical methods are crucial for detecting and quantifying GenX levels in environmental samples and biological matrices, aiding in exposure assessment and monitoring. [, ]

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